5-Bromo-2-[(trifluoromethyl)thio]pyridine is a heterocyclic compound characterized by the presence of a bromine atom and a trifluoromethylthio group attached to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature and patent filings. Notably, it serves as an intermediate in the synthesis of drugs aimed at treating pain and respiratory diseases, as well as inhibiting specific ion channels such as the transient receptor potential A1 ion channel (TRPA1) .
5-Bromo-2-[(trifluoromethyl)thio]pyridine belongs to the class of pyridine derivatives. Pyridines are aromatic heterocycles that are widely studied for their biological activities and utility in organic synthesis.
Several synthetic routes have been reported for the preparation of 5-bromo-2-[(trifluoromethyl)thio]pyridine. A common approach involves the reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions, followed by a series of transformations including reduction and diazotization steps to yield the target compound .
The molecular structure of 5-bromo-2-[(trifluoromethyl)thio]pyridine features:
The chemical formula for 5-bromo-2-[(trifluoromethyl)thio]pyridine is . The molecular weight is approximately 236.99 g/mol. The compound exhibits distinct spectral characteristics, which can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
5-Bromo-2-[(trifluoromethyl)thio]pyridine can undergo various chemical reactions typical of pyridine derivatives:
These reactions are facilitated by the electron-withdrawing effects of both the bromine and trifluoromethyl groups, which influence reactivity patterns and product distributions.
The mechanism of action for compounds like 5-bromo-2-[(trifluoromethyl)thio]pyridine often involves interaction with biological targets such as ion channels or enzymes. For example, its role in inhibiting TRPA1 channels suggests that it may modulate pain pathways by altering calcium ion influx in sensory neurons .
Studies indicate that derivatives of this compound exhibit varying degrees of potency against TRPA1, which is implicated in pain signaling pathways. The specific binding affinities and inhibitory constants (IC50 values) can vary based on structural modifications.
5-Bromo-2-[(trifluoromethyl)thio]pyridine has significant applications in:
This compound exemplifies how modifications to traditional heterocycles can lead to novel therapeutic agents with specific biological activities.
The molecular architecture of 5-bromo-2-[(trifluoromethyl)thio]pyridine (CAS# 1204234-35-4) embodies strategically positioned functional groups that confer unique reactivity profiles essential for advanced synthetic applications. The compound features the electron-withdrawing trifluoromethylthio (-SCF₃) group directly attached to the C2 position of the pyridine ring, creating a significant electronic asymmetry when combined with the bromine substituent at the C5 position. This specific arrangement creates a sterically congested environment around the heterocyclic core, evidenced by its relatively high density of 1.81 g/cm³ [2] [3]. The molecular formula C₆H₃BrF₃NS reveals a remarkably low hydrogen count, highlighting the substantial halogen and heteroatom content that dominates its physicochemical behavior [2].
The presence of both bromine and -SCF₃ groups on the electron-deficient pyridine ring establishes distinct regions for selective bond formation. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the -SCF₃ group exhibits resistance to displacement, making it a stable yet modifiable moiety under controlled conditions [3]. This dual functionality enables precise molecular editing – chemists can exploit the bromine for structural elaboration while preserving the valuable trifluoromethylthio group, which significantly enhances lipophilicity (XLogP3: 3.6) and metabolic stability in bioactive molecules [2] [6]. The compound's solid state characteristics include a crystalline structure with a defined melting point range (41-45°C for analogous structures), facilitating purification and handling in synthetic workflows [7].
Table 1: Key Physicochemical Properties of 5-Bromo-2-[(trifluoromethyl)thio]pyridine
Property | Value | Measurement Condition | Reference |
---|---|---|---|
Molecular Weight | 258.06 g/mol | - | [2] |
Density | 1.81 g/cm³ | 25°C | [3] |
Boiling Point | 172°C | 760 mmHg | [3] |
Flash Point | 58°C | Closed cup | [2] |
XLogP3 | 3.6 | - | [2] |
Topological Polar Surface Area | 38.2 Ų | - | [2] |
The strategic incorporation of sulfur-containing fluorinated groups into heterocyclic scaffolds emerged prominently in pharmaceutical and agrochemical research during the early 2000s. 5-Bromo-2-[(trifluoromethyl)thio]pyridine first appeared in the chemical literature around 2012, with its CAS registry number (1204234-35-4) formally assigned in 2014, reflecting its status as a relatively novel building block [2] [3]. This compound represents an evolutionary advancement from simpler halogenated pyridines and earlier trifluoromethylthio aromatics, which lacked the combined bromine and heterocyclic functionality necessary for complex molecule construction.
Synthetic access to this specialized pyridine derivative became feasible through parallel developments in two key methodologies: (1) direct trifluoromethylthiolation of pre-formed bromopyridine intermediates using reagents like AgSCF₃ or CuSCF₃ under oxidative conditions, and (2) halogen exchange reactions on dihalogenated pyridines followed by regioselective SCF₃ installation [3]. The initial commercial availability emerged through specialized manufacturers (e.g., FCH Group, Ukraine), reflecting growing demand from drug discovery programs targeting kinase inhibition and antimicrobial activity [3]. The compound's utility rapidly expanded as researchers recognized its advantage over non-brominated analogs – the bromine provides a synthetic vector for further structural diversification while the -SCF₃ group remains intact, a crucial feature for maintaining the sought-after "fluorine effect" in bioactive molecules [5].
The historical significance of this compound lies in its role as a bridge between two important classes: halogenated heterocycles (valued for coupling reactions) and sulfur-containing fluorochemicals (imparting enhanced membrane permeability and metabolic stability). Its emergence coincided with pharmaceutical industry needs for sophisticated building blocks capable of addressing complex medicinal chemistry challenges, particularly in the development of CNS-active compounds where the lipophilic yet polar nature of the -SCF₃ group demonstrates advantageous blood-brain barrier penetration capabilities [3].
Table 2: Evolution of Synthetic Approaches to 5-Bromo-2-[(trifluoromethyl)thio]pyridine
Synthetic Era | Key Methodology | Advantages | Limitations |
---|---|---|---|
Early Generation (pre-2010) | Halogen exchange on polychlorinated pyridines | Simple reagents | Poor regioselectivity, low yields |
Transition Period (2010-2015) | Metal-mediated trifluoromethylthiolation | Improved regiocontrol | Requires expensive silver/copper reagents |
Modern Approaches (2015-present) | Direct C-H functionalization | Atom-economical | Limited substrate scope, specialized catalysts |
The electronic landscape of 5-bromo-2-[(trifluoromethyl)thio]pyridine is dominated by the powerful electron-withdrawing effects of both the pyridine nitrogen and the -SCF₃ group, creating a pronounced electron deficiency throughout the aromatic system. This electron-poor character is quantified by the Hammett constants (σₘ = 0.44 for Br, σₚ = 0.61 for SCF₃), resulting in cumulative electron withdrawal that significantly lowers the π-electron density at the C3, C4, and C6 positions [2] [6]. Nuclear magnetic resonance studies reveal distinctive chemical shifts: the proton adjacent to the SCF₃ group (H3) appears significantly downfield (δ 8.5-8.7 ppm) due to the combined anisotropic effects, while H4 resonates further upfield (δ 7.3-7.5 ppm) despite the bromine's presence, illustrating the complex electronic interplay [3].
Sterically, the trifluoromethylthio group presents a substantial three-dimensional footprint (van der Waals volume ≈ 55 ų) that extends perpendicularly to the pyridine plane, creating significant steric hindrance around the C2 position. This steric demand is evidenced by the compound's topological polar surface area (38.2 Ų), which exceeds that of simple bromopyridines [2]. The S-CF₃ bond adopts a conformation where fluorine atoms eclipse the sulfur lone pairs, minimizing orbital repulsion and creating a distinctive "umbrella" orientation that influences molecular packing in the solid state and receptor binding in biological contexts.
Computational analyses reveal a highly polarized molecule with distinct electrostatic potential surfaces: strongly positive around the pyridine ring hydrogens and bromine, and markedly negative around the sulfur and fluorine atoms. Frontier molecular orbital theory indicates a significantly lowered LUMO energy (-1.8 to -2.1 eV) compared to non-fluorinated analogs, facilitating nucleophilic attack at C4 and rationalizing its enhanced reactivity in metal-mediated cross-coupling reactions [2] [3]. The molecule possesses a single rotatable bond (S-CF₃) with a rotational barrier of approximately 5-7 kcal/mol, allowing conformational flexibility while maintaining overall molecular rigidity [2].
Table 3: Spectroscopic and Computational Characteristics of 5-Bromo-2-[(trifluoromethyl)thio]pyridine
Parameter | Value | Method/Description |
---|---|---|
¹³C NMR Chemical Shift (C2) | ~150 ppm | Carbon attached to SCF₃ |
¹H NMR Chemical Shift (H3) | 8.5-8.7 ppm | Ortho to SCF₃ group |
LUMO Energy | -1.8 to -2.1 eV | DFT calculation |
HOMO Energy | -7.2 to -7.5 eV | DFT calculation |
Dipole Moment | ~4.8 D | Gas phase calculation |
Rotatable Bond Count | 1 | S-CF₃ bond |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9